molecular formula C23H20N4OS B15076987 N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

N'-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide

Cat. No.: B15076987
M. Wt: 400.5 g/mol
InChI Key: PRDCQQDKWOLBDM-ZMOGYAJESA-N
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Description

N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide is a complex organic compound with the molecular formula C23H20N4OS and a molecular weight of 400.506 g/mol This compound is known for its unique structure, which includes an anthryl group, a pyrimidinyl group, and a thioacetohydrazide moiety

Preparation Methods

The synthesis of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide typically involves the condensation of 9-anthraldehyde with 2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide under specific reaction conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired biological effects .

Comparison with Similar Compounds

N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide can be compared with other similar compounds, such as:

The uniqueness of N’-[(E)-9-anthrylmethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H20N4OS/c1-15-11-16(2)26-23(25-15)29-14-22(28)27-24-13-21-19-9-5-3-7-17(19)12-18-8-4-6-10-20(18)21/h3-13H,14H2,1-2H3,(H,27,28)/b24-13+

InChI Key

PRDCQQDKWOLBDM-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C

Origin of Product

United States

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